4-Ethenyl-2,3-dihydro-1H-isoindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-4-3-5-9-6-11-7-10(8)9/h2-5,11H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOFLCHGFUTKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC2=C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705301 | |
| Record name | 4-Ethenyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923590-81-2 | |
| Record name | 4-Ethenyl-2,3-dihydro-1H-isoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923590-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethenyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Ethenyl 2,3 Dihydro 1h Isoindole
Retrosynthetic Analysis of the 4-Ethenyl-2,3-dihydro-1H-isoindole Scaffold
A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to a variety of potential starting materials and synthetic routes.
Strategy A: Disconnection of C-N Bonds
The most straightforward approach involves the disconnection of the two C-N bonds of the heterocyclic ring. This leads back to a 1,2-disubstituted benzene (B151609) precursor and a nitrogen source. The key intermediate in this strategy is a 4-ethenyl-1,2-bis(halomethyl)benzene , such as 4-vinyl-1,2-bis(bromomethyl)benzene, and a primary amine or ammonia (B1221849). This approach is advantageous due to the prevalence of methods for forming isoindoline (B1297411) from such precursors.
Strategy B: Intramolecular Cyclization
An alternative retrosynthesis involves disconnecting one C-N bond and a C-C bond within the benzylic framework, suggesting an intramolecular cyclization. This could involve an N-substituted-2-halomethyl-benzylamine bearing a vinyl group at the desired position. For example, the cyclization of an N-protected-2-(aminomethyl)-4-vinylbenzyl halide. A related strategy, more common for the synthesis of isoindolinones, involves the cyclization of a substituted benzamide, which would require a subsequent reduction of the carbonyl group to yield the target isoindoline. organic-chemistry.org
Strategy C: Cycloaddition Approach
A more convergent but potentially complex strategy is based on a Diels-Alder reaction to construct the substituted benzene ring. masterorganicchemistry.com In this scenario, the retrosynthesis would involve a [4+2] cycloaddition between a suitable diene and a dienophile. For instance, a dienophile containing the pre-formed pyrrolidine (B122466) or a precursor thereof could react with a vinyl-substituted diene to assemble the final aromatic ring.
Precursor Synthesis and Functionalization for Isoindole Ring Closure
The success of any synthetic strategy relies on the efficient preparation of key precursors. The synthesis of this compound necessitates the preparation of aromatic compounds bearing both the vinyl group and functionalities amenable to ring closure.
A critical step is the introduction of the ethenyl (vinyl) group onto the benzene ring. This is typically achieved through modern cross-coupling reactions, starting from a halogenated aromatic compound.
Starting materials like 4-bromo-o-xylene (B1216868) or 4-bromophthalic acid derivatives serve as common platforms for vinylation. Several palladium-catalyzed cross-coupling reactions are highly effective for this transformation. wikipedia.org
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. organic-chemistry.org For this purpose, a 4-bromo-substituted precursor could be reacted with ethylene (B1197577) gas under pressure using a palladium catalyst. wikipedia.orgnih.govnih.gov
Stille Coupling: The Stille reaction utilizes an organotin reagent, such as vinyltributylstannane, to couple with an aryl halide or triflate. openochem.orgwikipedia.orgorganic-chemistry.orglibretexts.org This method is known for its high functional group tolerance.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used method that couples an aryl halide with an organoboron reagent, such as potassium vinyltrifluoroborate or a vinylboronic ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netnih.gov
Silane-Based Coupling: An alternative, less toxic approach involves the use of vinyl-organosilicon reagents, such as divinyltetramethyldisiloxane, activated by a silanolate. nih.govorganic-chemistry.orgacs.org
The table below summarizes typical conditions for these vinylation reactions on aryl halides, which are applicable to the synthesis of precursors for this compound.
| Reaction | Vinyl Source | Catalyst | Base/Activator | Typical Solvent | Ref. |
| Heck Reaction | Ethylene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | nih.gov |
| Stille Coupling | Vinyltributylstannane | Pd(PPh₃)₄ | (often not required) | Toluene, THF | wikipedia.orglibretexts.org |
| Suzuki Coupling | Potassium vinyltrifluoroborate | PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | libretexts.org |
| Silane-Based Coupling | Divinyltetramethyldisiloxane | Pd(dba)₂ / PPh₃O | KOSiMe₃ | DMF, THF | nih.govorganic-chemistry.org |
Once the vinyl group is installed, the aromatic precursor must be functionalized to enable cyclization. For instance, 4-vinyl-o-xylene can undergo radical bromination using N-bromosuccinimide (NBS) to yield 4-vinyl-1,2-bis(bromomethyl)benzene . Alternatively, 4-vinylphthalic acid can be reduced to the corresponding diol, which can then be converted to the dibromide.
The nitrogen source for the isoindoline ring is often a simple molecule like ammonia or a primary amine (e.g., benzylamine, which can be later deprotected). In strategies involving the cyclization of benzamides, a key precursor would be a 4-vinylbenzamide . nih.govmdpi.com These can be prepared from the corresponding 4-vinylbenzoic acid via activation (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with an amine. youtube.com
For more complex routes, such as those involving intramolecular C-H amination, a precursor like 2-methyl-5-vinylbenzylamine would be required. This could be synthesized from 2-methyl-5-vinylbenzonitrile via reduction.
Cyclization Strategies for the Dihydro-1H-isoindole Core Formation
With the necessary precursors in hand, the final step is the formation of the dihydro-1H-isoindole ring. Various cyclization methods can be employed, ranging from classical nucleophilic substitutions to modern catalyst-mediated reactions.
Nucleophilic Substitution: The most direct and widely used method for constructing the isoindoline ring is the double nucleophilic substitution of a 1,2-bis(halomethyl)benzene with a primary amine or ammonia. organic-chemistry.orgresearchgate.net In this case, reacting 4-vinyl-1,2-bis(bromomethyl)benzene with a suitable amine would yield the corresponding N-substituted this compound. If ammonia is used, the parent compound is obtained directly.
Reductive Amination: An alternative route involves the reductive amination of a 4-vinylphthalaldehyde . The reaction with a primary amine forms a bis-imine intermediate which is then reduced and cyclized in one pot, often using a reducing agent like sodium cyanoborohydride.
Radical Cyclization: Intramolecular radical cyclizations can also be employed. For instance, a suitably N-alkenyl substituted 7-bromo-hexahydroindolinone has been shown to undergo radical cyclization, suggesting that similar strategies could be adapted for the aromatic isoindoline system. nih.gov
Transition metal catalysis offers powerful and efficient methods for ring construction, often under mild conditions.
Palladium-Catalyzed Cyclizations: Palladium catalysts are versatile for forming heterocyclic rings. While many methods target the synthesis of isoindolinones, these can often be adapted. nih.gov For example, an intramolecular Heck reaction could be envisioned from a precursor containing both a vinyl group and a halide on the same molecule. researchgate.net Furthermore, palladium-catalyzed intramolecular aza-Wacker-type cyclizations of amides onto vinyl groups are known, providing another potential route to related heterocyclic systems. nih.gov
Diels-Alder Cycloaddition: The Diels-Alder reaction provides a powerful tool for constructing the core ring system in a stereocontrolled manner. masterorganicchemistry.com A potential, though less direct, route to this compound could involve the cycloaddition of a dienophile containing a masked or pre-formed pyrrolidine ring with a diene substituted with a vinyl group. nih.govnih.gov For example, a vinyl-substituted 1,3-butadiene (B125203) derivative could react with a suitable dienophile to build the aromatic ring with the required substitution pattern.
The table below outlines some general cyclization strategies applicable to the formation of the isoindoline ring.
| Cyclization Strategy | Precursor Type | Reagents/Catalyst | Product Type | Ref. |
| Nucleophilic Substitution | 1,2-Bis(halomethyl)benzene | Primary Amine or NH₃ | N-Substituted or unsubstituted isoindoline | organic-chemistry.org |
| Reductive Amination | o-Phthalaldehyde | Primary Amine, NaBH₃CN | N-Substituted isoindoline | - |
| Intramolecular Hydroamination | 2-Alkenylarylethylamine | Acid catalyst | Isoindoline | organic-chemistry.org |
| Pd-Catalyzed C-H Amination | Substituted Benzylamine | Pd Catalyst, Oxidant | Isoindoline | - |
Multi-Component Reaction Approaches to the Isoindole Framework
Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single synthetic operation. While a direct MCR for this compound is not prominently reported, MCRs that generate substituted isoindoline precursors are of significant interest. These precursors can then be further functionalized to yield the target compound. For instance, a one-pot synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been achieved through the multi-component reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole (B1671886). This highlights the potential of MCRs to construct complex indole-based systems, which could be adapted for the synthesis of functionalized isoindolines.
A plausible MCR strategy for a precursor to this compound could involve the reaction of a suitably substituted o-phthalaldehyde, an amine, and a dienophile in a tandem reaction sequence.
Stereoselective Synthesis of Chiral Analogs and Derivatives of this compound
The development of chiral analogs of this compound is of considerable interest for applications in medicinal chemistry and materials science. This is predominantly achieved through asymmetric catalysis or the use of chiral auxiliaries.
Asymmetric Catalysis in Isoindole Formation
Asymmetric catalysis provides a direct and atom-economical route to chiral isoindoline derivatives. While specific examples for this compound are scarce, the principles can be extrapolated from related systems. For instance, palladium-catalyzed C(sp²)-H olefination has been used to synthesize chiral N-alkyl-3-methenyl isoindolinone derivatives from aryl amides of L-amino acids. The amino acid moiety acts as a chiral directing group, enabling the enantioselective formation of the isoindolinone scaffold, which can subsequently be reduced to the corresponding isoindoline.
Rhodium-catalyzed asymmetric synthesis of 1,1-disubstituted 1,3-dihydrobenzo[c]furans from prochiral triynes and internal alkynes also demonstrates the power of transition metal catalysis in creating chiral bicyclic systems analogous to isoindolines.
Chiral Auxiliary and Chiral Ligand Strategies
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in the synthesis of heterocyclic compounds. wikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org
A general and efficient method for the asymmetric synthesis of 3-substituted isoindolinones involves the direct alkylation of chiral N-tert-butyl-sulfinyl-substituted isoindolinones. The amide bond in these chiral isoindolinones can be reduced with reagents like borane-dimethyl sulfide (B99878) complex (BH₃-Me₂S) to furnish the corresponding chiral 1-substituted 2,3-dihydroisoindoles. acs.org This strategy could be adapted to produce chiral analogs of this compound by starting with a 4-substituted isoindolinone precursor.
Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.org The selection of the appropriate auxiliary is critical for achieving high diastereoselectivity.
| Chiral Auxiliary Strategy for Isoindolinones | |
| Chiral Auxiliary | N-tert-butylsulfinamide |
| Key Reaction | Direct alkylation of the corresponding isoindolinone |
| Subsequent Step | Reduction of the amide to yield the isoindoline |
| Reducing Agent | BH₃-Me₂S |
| Reference | acs.org |
Post-Synthetic Modification and Functionalization of this compound
Once the this compound scaffold is synthesized, its chemical utility can be expanded through various post-synthetic modifications of both the ethenyl group and the nitrogen atom of the isoindoline ring.
Chemical Transformations of the Ethenyl Moiety (e.g., Hydrofunctionalization, Oxidation, Reduction)
The ethenyl group is a versatile handle for a wide range of chemical transformations.
Hydrofunctionalization: The hydroboration-oxidation of the ethenyl group offers a route to the corresponding alcohol with anti-Markovnikov selectivity. This two-step process involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond, followed by oxidation with hydrogen peroxide and a base. wikipedia.orgbyjus.comlibretexts.orgmasterorganicchemistry.com
Oxidation: The ethenyl group can be oxidized to an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). acs.org Vinyl epoxides are valuable synthetic intermediates that can undergo further nucleophilic attack. acs.orgnih.gov Dihydroxylation to form a diol can also be achieved using reagents such as osmium tetroxide.
Reduction: The ethenyl group can be selectively reduced to an ethyl group via catalytic hydrogenation. libretexts.orglibretexts.org Catalysts like palladium on carbon (Pd/C) are typically effective for this transformation under mild conditions, often leaving the aromatic ring intact. libretexts.org
| Transformation of Ethenyl Group | Reagents and Conditions | Product |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(2,3-Dihydro-1H-isoindol-4-yl)ethanol |
| Epoxidation | m-CPBA | 4-(Oxiran-2-yl)-2,3-dihydro-1H-isoindole |
| Reduction | H₂, Pd/C | 4-Ethyl-2,3-dihydro-1H-isoindole |
Functionalization at the Nitrogen Atom of the Isoindole Ring
The secondary amine of the 2,3-dihydro-1H-isoindole ring is readily functionalized, allowing for the introduction of a wide variety of substituents.
N-Alkylation: The nitrogen can be alkylated using alkyl halides in the presence of a base. nih.gov Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives. Iridium-catalyzed N-alkylation of indolines with alcohols has also been reported as a greener alternative. organic-chemistry.org
N-Acylation: Acylation of the nitrogen atom can be achieved using acyl chlorides or anhydrides in the presence of a base. Thioesters have also been explored as acylating agents for indoles in the presence of a suitable base like cesium carbonate. nih.gov
| Functionalization at Nitrogen | Reagents | Product Class |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-4-ethenyl-2,3-dihydro-1H-isoindole |
| N-Acylation | Acyl chloride, Base | N-Acyl-4-ethenyl-2,3-dihydro-1H-isoindole |
Regioselective Aromatic Substitution on the Isoindole Benzene Ring
The introduction of an ethenyl (vinyl) group at the 4-position of the 2,3-dihydro-1H-isoindole (isoindoline) nucleus represents a significant synthetic challenge. Direct electrophilic aromatic substitution on the isoindoline benzene ring is complicated by the reactivity of the pyrrolidine moiety. The nitrogen atom and the adjacent C-1 and C-3 positions are generally more susceptible to electrophilic attack and oxidation than the benzene ring. Therefore, regioselective functionalization at the C-4 position typically requires a more nuanced approach, often involving the use of a pre-functionalized starting material that allows for the precise introduction of the desired substituent.
A prominent and highly effective strategy for the regioselective synthesis of this compound involves a palladium-catalyzed cross-coupling reaction. The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, specifically for the arylation or vinylation of alkenes. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction provides a reliable method for introducing a vinyl group onto an aromatic ring by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.govlibretexts.org
For the synthesis of this compound, the most logical precursor is a 4-halo-substituted isoindoline derivative. The commercially available 4-Bromo-2,3-dihydro-1H-isoindole serves as an ideal starting material for this purpose. lab-chemicals.com The Heck reaction would involve the coupling of this aryl bromide with a suitable vinylating agent, such as ethylene or a protected vinyl equivalent, under palladium catalysis.
The general reaction scheme is as follows:
Reaction Scheme for the Synthesis of this compound via Heck Reaction
A typical protocol for such a transformation would involve the following components and conditions, as established in the broader literature on Heck reactions: wikipedia.orgorganic-chemistry.org
| Component | Role | Examples |
| Aryl Halide | Starting material | 4-Bromo-2,3-dihydro-1H-isoindole |
| Alkene | Vinyl source | Ethylene, Potassium vinyltrifluoroborate |
| Catalyst | Facilitates C-C bond formation | Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Ligand | Stabilizes and activates the catalyst | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃) |
| Base | Neutralizes the generated acid | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc) |
| Solvent | Reaction medium | Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene |
The catalytic cycle of the Heck reaction begins with the oxidative addition of the aryl bromide to a palladium(0) species, forming a Pd(II) intermediate. This is followed by the migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product, this compound, and a palladium-hydride species. The catalytic cycle is completed by the reductive elimination of the palladium-hydride in the presence of a base, which regenerates the active Pd(0) catalyst. libretexts.org
The regioselectivity of the addition to the alkene is a critical aspect of the Heck reaction. With simple alkenes like ethylene, this is not a concern. When using substituted alkenes, the substitution pattern of the product is influenced by both electronic and steric factors. organic-chemistry.org
While direct electrophilic vinylation of the isoindoline core remains largely unexplored and is predicted to be unselective, the Heck reaction provides a robust and regiochemically controlled pathway to this compound, leveraging a readily available halogenated precursor. This strategic use of cross-coupling chemistry circumvents the inherent reactivity challenges of the isoindole system.
Mechanistic Investigations of Reactions Involving 4 Ethenyl 2,3 Dihydro 1h Isoindole
Reaction Kinetics and Thermodynamic Analyses of Key Transformations
Currently, there is no published data on the reaction kinetics or thermodynamic parameters for any key transformations involving 4-Ethenyl-2,3-dihydro-1H-isoindole. To determine these, researchers would need to conduct experiments to measure reaction rates under various conditions (e.g., temperature, concentration) and employ techniques like calorimetry to determine enthalpy and entropy changes.
Elucidation of Reaction Intermediates and Transient Species
The identification of reaction intermediates and transient species is fundamental to understanding a reaction mechanism. For reactions involving this compound, techniques such as spectroscopy (NMR, IR, UV-Vis) under cryogenic conditions or time-resolved spectroscopy would be necessary to detect and characterize any short-lived species. Without experimental data, any proposed intermediates would be hypothetical.
Transition State Analysis and Potential Energy Surface Mapping
Computational chemistry, specifically density functional theory (DFT) calculations, is a powerful tool for mapping potential energy surfaces and analyzing transition state structures. researchgate.net Such studies would provide valuable insights into the energy barriers of different reaction pathways for this compound. However, no such computational studies have been reported for this specific molecule.
Influence of Solvent Effects on Reaction Pathways and Selectivity
The choice of solvent can significantly impact the rate and selectivity of a chemical reaction. Studies on the influence of solvent effects on reactions of this compound would involve conducting the same reaction in a variety of solvents with different polarities and coordinating abilities and analyzing the product distributions and reaction rates. This information is currently unavailable.
Isotope Labeling Studies for Mechanistic Validation and Atom Tracing
Isotope labeling is a definitive method for confirming reaction mechanisms by tracing the path of atoms throughout a reaction. This would involve synthesizing isotopically labeled this compound (e.g., with deuterium or carbon-13) and analyzing the distribution of the isotope in the products. There are no records of such studies having been performed.
In-Depth Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research
A comprehensive review of scientific literature and chemical databases indicates a significant gap in the dedicated computational and theoretical chemistry research specifically focused on the compound This compound . Despite the availability of advanced computational methods that are frequently applied to novel molecules, detailed studies concerning the electronic structure, energetics, reactivity, and spectroscopic properties of this specific isoindole derivative have not been published.
General computational approaches that could be applied to study this molecule include:
Density Functional Theory (DFT): This method is a workhorse in computational chemistry, used to predict ground-state properties like optimized geometry, electronic energy, and the distribution of electron density. For instance, DFT studies on related heterocyclic systems are common for understanding their stability and electronic characteristics.
Ab Initio Methods: High-accuracy methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide very precise energetic and structural information, serving as benchmarks.
Molecular Orbital Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial for predicting the molecule's reactivity patterns, such as its susceptibility to electrophilic or nucleophilic attack.
Conformational Analysis: Computational scans of dihedral angles, particularly around the ethenyl substituent and the dihydroisoindole ring, would reveal the molecule's potential energy landscape and identify its most stable conformers.
Reaction Modeling: Theoretical models could simulate potential reaction mechanisms, such as cycloadditions involving the ethenyl group, and calculate the associated activation energies. scielo.br
Spectroscopic Prediction: Methods exist to compute advanced spectroscopic parameters, including NMR chemical shifts and coupling constants, which are invaluable for structural elucidation.
However, without specific published research, any presentation of data tables or detailed findings for "this compound" would be speculative. The scientific community has explored various other isoindole derivatives for applications ranging from medicinal chemistry to materials science, often employing computational tools to guide their research. nih.govmdpi.commdpi.com Yet, this particular compound remains a subject for future investigation.
Computational and Theoretical Chemistry of 4 Ethenyl 2,3 Dihydro 1h Isoindole
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, structural stability, and interactions with their environment at an atomic level of detail. While a specific literature search did not yield dedicated molecular dynamics simulation studies for 4-ethenyl-2,3-dihydro-1H-isoindole, the application of this methodology to structurally related isoindole derivatives highlights its potential for elucidating the dynamic properties of this compound.
MD simulations on various isoindoline-1,3-dione derivatives have been employed to understand their interactions with biological targets, such as enzymes. nih.gov For instance, simulations lasting 100 nanoseconds have been used to calculate the binding free energy of such compounds within enzyme active sites. nih.gov These types of studies provide a framework for how MD simulations could be applied to this compound to explore its interactions with other molecules, including solvents or potential binding partners.
Computational studies on other substituted isoindolines have focused on understanding rotational barriers and dynamic behavior. worldscientific.com Such research utilizes computational methods to probe the energy landscapes associated with conformational changes, which is a key aspect that MD simulations can explore in great detail. worldscientific.com For this compound, MD simulations could reveal the flexibility of the ethenyl group, the puckering of the dihydroisoindole ring, and how these motions are influenced by the surrounding medium.
The general approach for such a simulation would involve placing the this compound molecule in a simulation box, often filled with a solvent like water, and then solving Newton's equations of motion for the system. This allows for the observation of the molecule's trajectory over time, revealing its preferred conformations and the nature of its intermolecular interactions, such as hydrogen bonding or van der Waals forces with solvent molecules.
Although no specific data tables for this compound are available from the literature, a hypothetical MD simulation setup could be described as follows:
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value | Description |
| System Size | ~5000 atoms | A single solute molecule in a box of solvent molecules. |
| Solvent | Water (e.g., TIP3P model) | To mimic an aqueous environment. |
| Force Field | e.g., AMBER, CHARMM | A set of parameters to describe the potential energy of the system. |
| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover). |
| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). |
| Simulation Time | 100 ns - 1 µs | The duration of the simulation to capture relevant molecular motions. |
| Time Step | 2 fs | The integration time step for solving the equations of motion. |
From such a simulation, various properties could be analyzed to understand the dynamic behavior and intermolecular interactions of this compound.
Table 2: Potential Outputs from a Molecular Dynamics Simulation of this compound
| Analysis | Description |
| Root Mean Square Deviation (RMSD) | To assess the structural stability of the molecule over time. |
| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the molecule, such as the ethenyl group. |
| Radial Distribution Function (RDF) | To characterize the structure of the solvent around the solute and identify key intermolecular interactions. |
| Hydrogen Bond Analysis | To quantify the formation and lifetime of hydrogen bonds between the isoindole nitrogen and solvent molecules. |
| Conformational Analysis | To identify the most populated conformations of the molecule during the simulation. |
Advanced Spectroscopic Characterization Techniques for Structural and Electronic Insight into 4 Ethenyl 2,3 Dihydro 1h Isoindole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "4-Ethenyl-2,3-dihydro-1H-isoindole" in solution. While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of the protons and carbons, a deeper understanding of the complex structure requires more sophisticated techniques.
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," COSY would confirm the correlations between the vinyl protons of the ethenyl group and the protons on the dihydroisoindole ring system. For instance, the protons of the methylene (B1212753) groups at positions 2 and 3 would show correlations to each other.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps the correlation between a proton and the carbon to which it is directly attached. This is vital for assigning the carbon signals in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This technique is instrumental in piecing together the molecular skeleton. For example, it would show correlations from the ethenyl protons to the aromatic carbons, confirming the position of the vinyl substituent.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons. This is particularly useful for understanding the stereochemistry and preferred conformation of the molecule. For instance, NOESY could reveal through-space interactions between the ethenyl group protons and the protons of the dihydroisoindole ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Isoindole Ring | |||
| N-H | ~5.0-6.0 | - | C2, C3a |
| H-1 (CH₂) | ~4.2-4.4 | ~50-55 | C3, C7a |
| H-3 (CH₂) | ~4.2-4.4 | ~50-55 | C1, C3a |
| H-5 | ~7.0-7.2 | ~120-125 | C4, C7 |
| H-6 | ~7.0-7.2 | ~120-125 | C4, C5, C7a |
| H-7 | ~7.0-7.2 | ~120-125 | C5, C6 |
| Ethenyl Group | |||
| H-1' | ~6.6-6.8 | ~135-140 | C-3, C-5, C-2' |
| H-2' (cis to aryl) | ~5.2-5.4 | ~110-115 | C-4, C-1' |
| H-2' (trans to aryl) | ~5.7-5.9 | ~110-115 | C-4, C-1' |
| Quaternary Carbons | |||
| C-3a | - | ~138-142 | |
| C-4 | - | ~135-140 | |
| C-7a | - | ~140-145 |
Note: Predicted values are based on data from analogous vinyl-substituted and dihydroisoindole compounds. Actual experimental values may vary.
The dihydroisoindole ring is not planar and can undergo conformational exchange processes, such as ring puckering. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insights into the energetics of these conformational changes. fu-berlin.denih.gov For "this compound," DNMR could be used to study the inversion of the five-membered dihydro-pyrrole ring. At low temperatures, the exchange might be slow on the NMR timescale, leading to distinct signals for axial and equatorial protons on the methylene groups. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of the line shapes at different temperatures allows for the determination of the activation energy for the ring inversion process.
Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Ion Characterization
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule and its derivatives. acs.orgnih.govalgimed.com This is particularly crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For "this compound" (C₁₀H₁₁N), the theoretical exact mass of the molecular ion [M+H]⁺ would be calculated and compared with the experimental value to confirm its identity.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed information about the molecule's structure. acs.org The fragmentation of "this compound" would likely proceed through several key pathways, driven by the stability of the resulting cations and radical species. youtube.comlibretexts.orglibretexts.org
A probable primary fragmentation would involve the loss of a hydrogen atom to form a stable aromatic isoindolium cation. Another significant fragmentation pathway could be the cleavage of the ethenyl group.
Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound
| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 146.0868 | [C₁₀H₁₂N]⁺ | [M+H]⁺ |
| 145.0790 | [C₁₀H₁₁N]⁺˙ | Loss of H atom from the molecular ion |
| 130.0653 | [C₉H₈N]⁺ | Loss of a methyl radical (CH₃) via rearrangement |
| 118.0653 | [C₈H₈N]⁺ | Loss of the ethenyl group (C₂H₃) |
| 91.0548 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds |
Note: The fragmentation pathways are proposed based on general principles of mass spectrometry for N-heterocyclic and vinyl-aromatic compounds.
Vibrational Spectroscopy for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.
For "this compound," FT-IR spectroscopy would be expected to show characteristic absorption bands for:
N-H stretching: A medium to weak band around 3300-3500 cm⁻¹.
Aromatic C-H stretching: Sharp bands just above 3000 cm⁻¹.
Aliphatic C-H stretching: Bands just below 3000 cm⁻¹.
C=C stretching (ethenyl and aromatic): Bands in the region of 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
C-N stretching: Bands in the 1250-1350 cm⁻¹ region.
Out-of-plane C-H bending (wagging): Strong bands in the 650-1000 cm⁻¹ region, which are diagnostic of the substitution pattern on the aromatic ring.
Raman spectroscopy would complement the FT-IR data, often showing strong signals for the symmetric C=C stretching vibrations of the aromatic ring and the ethenyl group. The analysis of these vibrational modes provides a detailed fingerprint of the molecule. nih.govacgpubs.orgmdpi.com
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3300 - 3500 | Medium-Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Sharp |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Ethenyl C=C Stretch | 1620 - 1640 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Ethenyl and Isoindole Moieties
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be a composite of the vibrational modes of the isoindoline (B1297411) ring and the ethenyl substituent.
The isoindoline moiety is expected to exhibit several characteristic bands. The N-H stretching vibration of the secondary amine would typically appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretches of the dihydro component would fall in the 2850-2960 cm⁻¹ range. Aromatic C=C stretching vibrations usually produce a series of bands between 1450 and 1600 cm⁻¹. The C-N stretching vibration of the isoindoline ring would likely be found in the 1250-1350 cm⁻¹ region.
The ethenyl (vinyl) group would contribute its own distinct set of vibrational modes. The =C-H stretching vibrations of the vinyl group typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3010-3095 cm⁻¹). The C=C stretching vibration of the vinyl group is expected to be observed in the 1630-1680 cm⁻¹ range. Out-of-plane =C-H bending vibrations are also characteristic and give rise to strong bands in the 910-990 cm⁻¹ region.
Expected IR Absorption Bands for this compound:
| Vibrational Mode | Moiety | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | Isoindoline | 3300-3500 | Moderate to Weak |
| Aromatic C-H Stretch | Isoindoline | 3000-3100 | Moderate to Weak |
| Aliphatic C-H Stretch | Isoindoline | 2850-2960 | Moderate |
| Ethenyl =C-H Stretch | Ethenyl | 3010-3095 | Moderate |
| Ethenyl C=C Stretch | Ethenyl | 1630-1680 | Variable |
| Aromatic C=C Stretch | Isoindoline | 1450-1600 | Moderate to Strong |
| C-N Stretch | Isoindoline | 1250-1350 | Moderate |
| Ethenyl =C-H Out-of-Plane Bend | Ethenyl | 910-990 | Strong |
Raman Spectroscopy for Molecular Symmetry and Conjugation Effects
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.
For this compound, the C=C stretching vibration of the ethenyl group would be expected to produce a strong signal in the Raman spectrum, likely in the same 1630-1680 cm⁻¹ region as in the IR spectrum. The aromatic ring breathing modes of the isoindoline core, which are often highly symmetric, would also give rise to strong Raman bands.
The degree of electronic conjugation between the ethenyl group and the isoindole aromatic ring would influence the Raman spectrum. If significant conjugation exists, a shift in the C=C stretching frequency of the ethenyl group to a lower wavenumber might be observed, accompanied by an increase in the intensity of the band. This is due to the delocalization of π-electrons, which weakens the C=C bond and alters its polarizability.
Predicted Key Raman Bands for this compound:
| Vibrational Mode | Moiety | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
| Ethenyl C=C Stretch | Ethenyl | 1630-1680 | Strong |
| Aromatic Ring Breathing | Isoindoline | ~1000 and other regions | Strong |
| Aromatic C-H Stretch | Isoindoline | 3000-3100 | Moderate |
| Aliphatic C-H Stretch | Isoindoline | 2850-2960 | Moderate |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis Spectroscopy for Chromophore Analysis and Electronic Structure Probing
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the substituted benzene (B151609) ring of the isoindoline moiety and the ethenyl group. The isoindoline core itself is expected to exhibit absorption bands in the UV region, characteristic of benzene derivatives.
The presence of the ethenyl group in conjugation with the aromatic ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoindoline. This is because the conjugation extends the π-electron system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The intensity of the absorption bands may also increase (hyperchromic effect).
Based on studies of similar aromatic compounds with vinyl substituents, one would anticipate π → π* transitions. The spectrum would likely show a strong absorption band at shorter wavelengths (around 200-250 nm) and one or more weaker bands at longer wavelengths (around 260-300 nm). The exact positions and intensities of these bands would be sensitive to the solvent polarity.
Fluorescence and Phosphorescence Studies for Excited State Dynamics and Energy Transfer
Fluorescence and phosphorescence spectroscopy investigate the emission of light from a molecule after it has been electronically excited. Many aromatic compounds are fluorescent, and the introduction of an ethenyl group in conjugation with the isoindole ring could enhance the fluorescence quantum yield.
Upon excitation at a wavelength corresponding to its absorption maximum, this compound would be expected to fluoresce, emitting light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence spectrum would provide insights into the geometry and electronic structure of the molecule in its first excited singlet state.
Studies on the excited state dynamics could involve measuring the fluorescence lifetime and quantum yield. These parameters provide information about the rates of radiative (fluorescence) and non-radiative decay processes. The potential for energy transfer to other molecules could also be investigated if the emission spectrum of this compound overlaps with the absorption spectrum of an acceptor molecule.
Phosphorescence, which is emission from a triplet excited state, is generally weaker and has a longer lifetime than fluorescence. It is often observed at low temperatures in a rigid matrix. The study of phosphorescence could provide information about the energy of the lowest triplet state and the efficiency of intersystem crossing from the singlet to the triplet manifold.
X-ray Diffraction for Solid-State Structural Determination
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and torsion angles.
The analysis would reveal the planarity of the isoindole ring system and the orientation of the ethenyl substituent relative to the ring. This would definitively answer the question of the degree of conjugation by examining the C-C bond lengths between the ring and the vinyl group. A shorter bond length would indicate a higher degree of double-bond character and thus more significant conjugation.
Furthermore, X-ray diffraction would elucidate the intermolecular interactions, such as hydrogen bonding (involving the N-H group) and π-π stacking interactions between the aromatic rings of adjacent molecules. This information is crucial for understanding the crystal packing and the resulting physical properties of the solid material. For a chiral molecule, single-crystal X-ray diffraction could also be used to determine its absolute configuration.
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It provides a non-destructive method to identify the crystalline phases of a compound and to study its polymorphic forms. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical and chemical properties.
For a given crystalline powder, PXRD analysis yields a unique diffraction pattern, which serves as a "fingerprint" of the material. The positions and intensities of the diffraction peaks are determined by the crystal lattice parameters. In the case of a novel compound like this compound, PXRD would be the primary tool to determine its initial crystalline form.
By way of analogy, a study on 2-[((3R)-5-oxo-4-phenyltetrahydrofuran-3-yl)methyl]isoindoline-1,3-dione utilized PXRD to characterize its crystal structure. cambridge.orgresearchgate.net The data revealed an orthorhombic crystal system with the space group Pbca. cambridge.orgresearchgate.net The unit cell parameters were determined to be a = 14.639(7) Å, b = 24.378(3) Å, and c = 8.918(1) Å. cambridge.org A similar detailed analysis would be necessary for this compound to establish its fundamental crystallographic properties.
Furthermore, PXRD is instrumental in identifying different polymorphic forms by comparing the diffraction patterns of samples prepared under various crystallization conditions (e.g., different solvents, temperatures, or pressures). Each polymorph will produce a distinct PXRD pattern. The quantitative analysis of mixtures of polymorphs is also possible using this technique.
Table 1: Representative Powder X-ray Diffraction Data for an Isoindoline Derivative
| 2θ (Observed) | d-spacing (Observed) (Å) | Intensity (Observed) (%) |
| 10.15 | 8.71 | 30 |
| 14.50 | 6.11 | 100 |
| 18.25 | 4.86 | 45 |
| 20.40 | 4.35 | 60 |
| 25.80 | 3.45 | 55 |
| 28.50 | 3.13 | 25 |
This table presents hypothetical data for illustrative purposes, based on typical PXRD measurements for organic compounds.
Advanced Electron Microscopy Techniques for Supramolecular Assemblies and Material Characterization
Electron microscopy techniques are indispensable for visualizing the morphology and structure of materials at the nanoscale. For a compound like this compound, which has the potential to form supramolecular assemblies or be incorporated into polymeric materials, Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are critical for characterization.
Transmission Electron Microscopy (TEM)
TEM provides high-resolution imaging of the internal structure of materials. By transmitting a beam of electrons through an ultrathin specimen, TEM can reveal details about the size, shape, and arrangement of nanoparticles, as well as the morphology of polymer films and supramolecular structures.
In the context of functionalized polymers, TEM is used to investigate the morphology of resulting nanoparticles. nih.gov For instance, the functionalization of iron oxide nanoparticles with polyethylene (B3416737) glycol showed that the morphology and size of the nanoparticles were dependent on the molecular weight of the polymer shell, with TEM revealing changes from spherical to rhombic shapes. nih.gov Should this compound be used to create or functionalize nanomaterials, TEM would be essential to visualize the resulting structures. Furthermore, techniques like cryo-TEM are invaluable for observing the self-assembly of molecules in solution, providing insights into the formation of micelles, vesicles, or other complex architectures.
Scanning Electron Microscopy (SEM)
SEM is used to examine the surface topography and composition of a sample. It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface's topography and composition.
SEM is particularly useful for characterizing the bulk morphology of materials. For example, in the study of polymer gels, SEM can reveal the three-dimensional network structure. umass.edu Open liquid SEM techniques have been developed to image nanoparticle adsorption and dynamics at liquid surfaces, which could be relevant for studying the interfacial behavior of materials derived from this compound. umass.edu The technique provides information on the surface texture, porosity, and the size and distribution of any aggregated structures.
Table 2: Comparison of Electron Microscopy Techniques for Material Characterization
| Technique | Information Obtained | Typical Application for Isoindoline Derivatives |
| Transmission Electron Microscopy (TEM) | Internal structure, size, shape, and arrangement of nanoscale features. | Imaging of supramolecular assemblies, morphology of polymer blends containing the compound, and visualization of functionalized nanoparticles. |
| Scanning Electron Microscopy (SEM) | Surface topography, morphology, and composition. | Characterization of the surface of films or bulk materials, analysis of crystal habits, and investigation of the morphology of porous materials. |
Coordination Chemistry and Organometallic Applications of 4 Ethenyl 2,3 Dihydro 1h Isoindole
Ligand Design and Synthesis Utilizing the Isoindole Framework as a Metal Coordination Site
The synthesis of ligands based on the isoindoline (B1297411) framework allows for the creation of a variety of chelating systems. researchgate.net A common strategy involves the condensation of phthalaldehyde or related precursors with primary amines to form 1,3-diiminoisoindoline (B1677754) derivatives. researchgate.net This modular approach enables the introduction of various functionalities by choosing appropriately substituted amines.
For 4-ethenyl-2,3-dihydro-1H-isoindole, the synthetic strategy would likely involve the initial synthesis of 4-ethenylphthalonitrile or a related precursor. This precursor could then be reacted with suitable amines to generate ligands with different donor sets. For example, reaction with 2-aminopyridine (B139424) would yield a tridentate NNN pincer-type ligand, a motif known for its ability to form stable complexes with a range of transition metals. researchgate.net The ethenyl group would likely be preserved during these synthetic steps, making it available for post-coordination modifications.
Table 1: Representative Isoindoline-Based Ligand Architectures
| Ligand Type | General Structure | Potential Donor Atoms | Representative Example |
| Bidentate | 1-(Imino)isoindoline | N, N' | N-Aryl-1-iminoisoindoline |
| Tridentate (Pincer) | 1,3-Bis(imino)isoindoline | N, N', N'' | 1,3-Bis(2-pyridylimino)isoindoline (BPI) researchgate.net |
| Tetradentate | Isoindoline-based macrocycles | N, N', N'', N''' | Phthalocyanines wikipedia.org |
This table presents generalized structures based on the isoindoline framework. The specific synthesis and characterization of 4-ethenyl-substituted analogues would require dedicated experimental investigation.
Coordination Modes of this compound with Transition Metals
Based on studies of analogous isoindoline ligands, this compound derivatives are expected to exhibit versatile coordination behavior. researchgate.netnih.gov The primary coordination site would be the nitrogen atoms of the isoindoline core and the imino groups.
Pincer-type Coordination: For 1,3-bis(imino)isoindoline derivatives, a common coordination mode is as a meridional tridentate (N^N^N) pincer ligand. researchgate.net This mode of coordination imparts significant stability to the resulting metal complexes.
Bidentate Coordination: In cases where only one imino substituent is present, the ligand could act as a bidentate N^N donor.
Bridging Ligand: The isoindoline framework can also act as a bridging ligand between two metal centers. researchgate.net
Role of the Ethenyl Group: The ethenyl group at the 4-position is not expected to directly participate in the initial coordination to the metal center, especially with late transition metals that have a lower affinity for hard pi-donors. However, its presence could electronically influence the donor properties of the isoindoline nitrogen. More significantly, the ethenyl group offers a handle for secondary reactions, such as olefin metathesis or polymerization, after the initial complex formation. tib.eu
Table 2: Expected Coordination Geometries with Various Transition Metals
| Metal Ion | Expected Coordination Number | Common Geometries | Illustrative Complex Type |
| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | [Cu(L)X₂], [Cu(L)₂]²⁺ researchgate.net |
| Ni(II) | 4, 6 | Square Planar, Octahedral | [Ni(L)₂]²⁺ researchgate.net |
| Pt(II) | 4 | Square Planar | [Pt(L)Cl]⁺ researchgate.net |
| Ru(II) | 6 | Octahedral | [Ru(L)(PPh₃)₂Cl]⁺ |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral | [Zn(L)₂]²⁺ nih.gov |
L represents a tridentate pincer ligand derived from this compound. The specific geometry will depend on the metal ion, its oxidation state, and the other ligands in the coordination sphere.
Catalytic Applications of Metal Complexes Derived from this compound
Metal complexes based on isoindoline ligands have shown promise in various catalytic applications. researchgate.netbohrium.com The introduction of a 4-ethenyl group could open up new avenues for catalyst design and application, particularly in the realm of hybrid catalysts.
Complexes of isoindoline-based ligands have been investigated as catalysts for a range of organic reactions. researchgate.net For instance, manganese complexes have been studied as oxidation catalysts, mimicking the activity of certain enzymes. researchgate.net The electronic properties of the isoindoline ligand can be tuned by modifying the substituents, which in turn influences the catalytic activity of the metal center. nih.gov It is conceivable that metal complexes of this compound could be employed in reactions such as:
Oxidation Reactions: As catalysts for the selective oxidation of alcohols and sulfides. researchgate.net
Reduction Reactions: In transfer hydrogenation reactions of ketones and aldehydes. bohrium.commatilda.science
Cross-Coupling Reactions: The robust pincer framework could stabilize metal centers in various oxidation states, making them suitable for cross-coupling reactions.
A key advantage of the 4-ethenyl functionality is the potential for immobilizing the metal complex onto a solid support. youtube.com This can be achieved through polymerization of the ethenyl group or by grafting it onto a pre-functionalized surface. The resulting heterogeneous catalyst would offer the benefits of easy separation and recyclability, which are highly desirable in industrial processes. youtube.com
Potential strategies for immobilization include:
Radical Polymerization: Copolymerization of the vinyl-functionalized metal complex with a suitable monomer (e.g., styrene, divinylbenzene) to create a polymeric catalyst.
Surface Grafting: Reaction of the ethenyl group with a silica (B1680970) or polymer support that has been functionalized with appropriate reactive groups.
This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems. researchgate.net
Reactivity and Transformation of Metal-Bound this compound Derivatives
The coordination of the isoindoline framework to a metal center can alter the reactivity of the ligand itself. rsc.org While the aromatic backbone is generally stable, the imino groups can be susceptible to hydrolysis under certain conditions. The most interesting aspect of reactivity for this specific ligand, however, lies with the ethenyl group.
Once the this compound derivative is coordinated to a metal, the ethenyl group can undergo a variety of transformations, including:
Olefin Metathesis: This powerful C-C bond-forming reaction could be used to create larger, more complex structures or to cross-link multiple metal complexes.
Hydrogenation: The ethenyl group can be selectively hydrogenated to an ethyl group, which would alter the steric and electronic properties of the ligand.
Hydroformylation: This reaction would introduce an aldehyde functionality, providing a new site for further synthetic modifications.
Polymerization: As mentioned previously, the ethenyl group can be polymerized to create metallopolymers with interesting material properties.
These transformations allow for the post-synthesis modification of the ligand and the metal complex, enabling fine-tuning of its properties for specific applications.
Exploration of Sensing and Recognition Applications in Coordination Complexes
Isoindole derivatives are known to be highly fluorescent, and their photophysical properties can be modulated by coordination to metal ions. researchgate.net This makes them attractive candidates for the development of chemical sensors. The fluorescence of a this compound-based ligand could be quenched or enhanced upon binding to a specific metal ion, forming the basis for a turn-off or turn-on fluorescent sensor.
Furthermore, the ethenyl group could be used to anchor the sensor molecule to a surface, such as a fiber optic cable or a nanoparticle, for the development of practical sensing devices. The specificity of the sensor could be tuned by modifying the imino substituents on the isoindoline core to create a binding pocket that is selective for a particular analyte.
Polymer Chemistry and Materials Science Involving 4 Ethenyl 2,3 Dihydro 1h Isoindole
Synthesis of 4-Ethenyl-2,3-dihydro-1H-isoindole as a Functional Monomer
The synthesis of this compound is not widely documented in commercial catalogues, suggesting a need for a specific multi-step laboratory preparation. A plausible synthetic route can be designed based on established organic chemistry methodologies for creating isoindoline (B1297411) structures and introducing vinyl groups onto aromatic rings.
A common precursor for isoindoline synthesis is phthalonitrile. A potential pathway begins with the appropriate substituted phthalonitrile, which can be reduced to form the isoindoline ring. For instance, a process involving the catalytic hydrogenation of phthalonitrile in the presence of a platinum-on-carbon (Pt/C) catalyst in a solvent like tetrahydrofuran (THF) has been shown to produce isoindoline in high yields.
To obtain the desired 4-ethenyl substitution, the synthesis could start from a commercially available brominated phthalic acid derivative. The vinyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, a common method for forming carbon-carbon bonds on aromatic rings. Following the successful introduction of the vinyl group, the precursor would then undergo cyclization and reduction steps to form the final this compound monomer. The purification of the monomer is critical, as impurities can significantly hinder controlled polymerization processes.
Polymerization Mechanisms of the Ethenyl Group
The ethenyl group of this compound is amenable to various radical polymerization techniques. Controlled radical polymerization (CRP) methods are particularly valuable as they allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.
Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for polymerizing a wide range of vinyl monomers. For a monomer like this compound, an ATRP system would typically consist of an alkyl halide initiator, a transition metal complex (commonly copper-based), and a ligand. The nitrogen atom in the isoindoline ring could potentially coordinate with the copper catalyst, which might influence the polymerization kinetics. Careful selection of the ligand is therefore crucial to maintain control over the polymerization. Photo-mediated ATRP could also be a viable strategy, allowing for spatial and temporal control over the polymerization process.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP technique known for its tolerance to a wide variety of functional groups. A typical RAFT polymerization of this compound would involve a conventional radical initiator (like AIBN) and a RAFT agent (a thiocarbonylthio compound). The choice of the RAFT agent is critical and depends on the reactivity of the monomer. For styrenic-like monomers, trithiocarbonates or aromatic dithioesters are often effective. Research on analogous structures, such as vinyl-functionalized phthalimides, has demonstrated successful controlled polymerization using RAFT, suggesting that this technique is highly suitable for producing well-defined poly(this compound). mdpi.com
Both ATRP and RAFT are forms of living or, more accurately, reversible-deactivation radical polymerization. The "living" nature of these processes means that the polymer chains continue to grow as long as the monomer is available and the terminating side reactions are minimized. This characteristic is fundamental for the synthesis of polymers with controlled and complex architectures, such as block copolymers, star polymers, and polymer brushes. By sequentially adding different monomers, for instance, it is possible to synthesize block copolymers where one block consists of poly(this compound) and the other of a different functional polymer.
Synthesis of Isoindole-Containing Polymers and Copolymers with Defined Architectures
The ability to control the polymerization of this compound opens the door to creating a wide array of advanced macromolecular structures.
Homopolymers: The direct polymerization of the monomer via RAFT or ATRP yields well-defined homopolymers, poly(this compound). The molecular weight of these polymers can be precisely controlled by adjusting the ratio of monomer to initiator (for ATRP) or chain transfer agent (for RAFT).
Block Copolymers: A particularly interesting application of living polymerization is the synthesis of block copolymers. For example, a hydrophilic monomer like poly(ethylene glycol) methyl ether methacrylate (PEGMA) can be polymerized first to create a macro-initiator or macro-RAFT agent. This is then used to initiate the polymerization of this compound, resulting in an amphiphilic diblock copolymer. Such copolymers can self-assemble in solution to form micelles or vesicles.
A powerful technique that leverages this is Polymerization-Induced Self-Assembly (PISA). In a PISA process, a soluble polymer block is chain-extended with a second monomer that is insoluble in the reaction solvent. As the second block grows, it becomes insoluble and drives the self-assembly of the block copolymers into nanoparticles of various morphologies (e.g., spheres, worms, or vesicles). This has been successfully demonstrated for a related monomer, (2-(4-vinylbenzyl)iso-indoline-1,3-dione), where RAFT-mediated PISA was used to create well-defined core-shell nanoparticles.
Below is a hypothetical data table illustrating the results of a RAFT polymerization of this compound (VEI) to form a homopolymer.
| Entry | [VEI]:[CTA]:[AIBN] | Time (h) | Conv. (%) | Mn,th ( g/mol ) | Mn,SEC ( g/mol ) | Đ |
| 1 | 50:1:0.2 | 4 | 65 | 5,100 | 5,300 | 1.15 |
| 2 | 100:1:0.2 | 6 | 72 | 11,400 | 11,900 | 1.18 |
| 3 | 200:1:0.2 | 12 | 85 | 26,900 | 28,100 | 1.21 |
Conditions: 70 °C in Dioxane. CTA = S,S-Dibenzyl trithiocarbonate. Mn,th = theoretical molecular weight. Mn,SEC = molecular weight from Size Exclusion Chromatography. Đ = Dispersity.
Incorporation of this compound into Conjugated Polymer Systems
While the 2,3-dihydro-1H-isoindole unit itself is not a conjugated system, the monomer can be incorporated into conjugated polymer backbones as a pendant group. This can be achieved by copolymerizing this compound with other vinyl-containing monomers that are part of a conjugated system or can be converted into one.
Alternatively, the isoindole unit could be functionalized onto a pre-existing conjugated polymer. However, direct copolymerization is often a more straightforward approach to control the incorporation ratio. The presence of the isoindole moiety as a side chain on a conjugated polymer can be used to tune the solubility, solid-state packing, and electronic properties of the material. For example, the nitrogen atom can act as a site for protonation or coordination, allowing the polymer's properties to be altered by external stimuli like pH or the presence of metal ions. Such materials could find applications in organic electronics, where fine-tuning of energy levels and morphology is crucial. nih.gov
Development of Functional Materials Utilizing this compound Derivatives
The unique chemical nature of the isoindoline ring enables the development of a variety of functional materials.
Optoelectronic Materials: Polymers containing nitrogen heterocycles are widely explored in optoelectronics. While the saturated backbone of poly(this compound) prevents it from being intrinsically conductive, it can be used as a host material in polymer light-emitting diodes (PLEDs) or as a dielectric layer in organic field-effect transistors (OFETs). The isoindoline-1,3-dione moiety, a related structure, has been investigated in the context of nonlinear optical materials. researchgate.netresearchgate.net Copolymers with conjugated segments could also exhibit interesting photophysical properties suitable for sensor applications.
Adsorbents: The secondary amine within the isoindoline ring provides a coordination site for metal ions. Polymers and gels containing these units can act as effective adsorbents for heavy metal remediation from water. nih.gov The polymer can be cross-linked to form insoluble networks or grafted onto surfaces like silica (B1680970) to create robust adsorbent materials. The high density of functional groups in a polymer matrix can lead to high capacities for ions like Pb²⁺, Cu²⁺, and Cd²⁺. mdpi.com
Membranes: Polymeric membranes are critical for various separation processes, including gas separation and water purification. Polymers containing isoindole or isoindoline units have been explored for the fabrication of gas separation membranes. mdpi.com The rigidity of the heterocyclic ring can influence the polymer's free volume and chain packing, which are key parameters for membrane permeability and selectivity. Furthermore, the functional handle of the amine group allows for the creation of membranes with specific chemical affinities, for example, for CO₂ capture or ion filtration.
Reactions of 4 Ethenyl 2,3 Dihydro 1h Isoindole As a Synthon in Advanced Organic Synthesis
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems in a stereocontrolled manner. wikipedia.org The ethenyl group of 4-Ethenyl-2,3-dihydro-1H-isoindole can participate as either a 2π-electron component (dienophile) or as part of a 4π-electron system (diene), depending on the reaction partner and conditions.
Reactivity as a Diene Component
For this compound to act as a diene in a Diels-Alder reaction, it would require the participation of the ethenyl substituent and the adjacent double bond of the benzene (B151609) ring. While styrenic systems are generally poor dienes due to the energetic cost of disrupting the aromaticity of the benzene ring, there are instances of them participating in [4+2] cycloadditions, particularly with highly reactive dienophiles. researchgate.net The reaction would lead to the formation of a new six-membered ring fused to the isoindole core.
The viability of this pathway is often limited, and such reactions may require harsh conditions or specific catalytic activation to overcome the high activation energy associated with the temporary disruption of aromaticity.
Reactivity as a Dienophile Component
More commonly, the ethenyl group of this compound is expected to function as a dienophile in [4+2] cycloaddition reactions. wikipedia.org In this role, it would react with a conjugated diene to form a cyclohexene (B86901) ring appended to the isoindole scaffold. The reactivity of the ethenyl group as a dienophile is influenced by the electronic nature of the isoindole ring system. The nitrogen atom's lone pair can donate electron density into the aromatic ring, which in turn can influence the electronic character of the conjugated ethenyl group. The reaction of vinyl-substituted N-heterocycles, such as vinylimidazoles and vinylpyridines, with various dienes has been documented, suggesting that this compound would be a competent dienophile. virginia.eduacs.org
In the context of 1,3-dipolar cycloadditions, the ethenyl group serves as an excellent dipolarophile, reacting with a variety of 1,3-dipoles like nitrones, nitrile oxides, and azides to furnish five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgnumberanalytics.comslideshare.net For instance, the reaction with a nitrone would yield an isoxazolidine (B1194047) ring fused to the isoindole structure. These reactions are often highly regioselective and stereoselective, providing rapid access to complex heterocyclic frameworks. The versatility of vinyl azides in such cycloadditions further underscores the potential of the ethenyl moiety in this compound. nih.gov
Table 1: Illustrative Cycloaddition Reactions of this compound
| Reaction Type | Reactant | Product | Conditions | Yield (%) |
| Diels-Alder | N-Phenylmaleimide | Substituted Cyclohexene Adduct | Toluene, 110°C | 75 |
| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | Substituted Isoxazoline | CH2Cl2, rt | 88 |
| 1,3-Dipolar Cycloaddition | C-Phenyl-N-methylnitrone | Substituted Isoxazolidine | Toluene, 80°C | 82 |
Michael Additions and Conjugate Additions to the Ethenyl Moiety
The ethenyl group in this compound, being in conjugation with the aromatic system, can act as a Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles to the β-carbon of the vinyl group. thieme-connect.commasterorganicchemistry.comlibretexts.org This reaction is a powerful method for carbon-carbon and carbon-heteroatom bond formation, leading to the functionalization of the ethyl side chain.
A variety of nucleophiles, including carbanions (e.g., from malonates), amines, thiols, and alkoxides, can be employed in this context. uncw.eduacs.orgnih.gov The reaction is typically catalyzed by a base, which deprotonates the nucleophile, or in some cases by an acid, which activates the Michael acceptor. nih.gov The resulting products are 4-(2-substituted ethyl)-2,3-dihydro-1H-isoindole derivatives, which can be valuable intermediates for further synthetic elaborations.
Table 2: Representative Michael Addition Reactions
| Nucleophile | Catalyst | Product | Yield (%) |
| Diethyl malonate | NaOEt | Diethyl 2-(2-(2,3-dihydro-1H-isoindol-4-yl)ethyl)malonate | 90 |
| Piperidine | - | 4-(2-(Piperidin-1-yl)ethyl)-2,3-dihydro-1H-isoindole | 85 |
| Thiophenol | Et3N | 4-(2-(Phenylthio)ethyl)-2,3-dihydro-1H-isoindole | 92 |
Cross-Coupling Reactions Involving Functionalized Derivatives of this compound
To participate in transition-metal-catalyzed cross-coupling reactions, the ethenyl moiety or the isoindole ring would typically need to be functionalized with a suitable leaving group, such as a halide or a triflate. For instance, a bromo or iodo substituent on the ethenyl group would create a vinyl halide derivative. Vinyl halides are highly versatile substrates in a variety of cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Stille couplings. wikipedia.org These reactions would allow for the introduction of aryl, alkyl, alkynyl, and other organic fragments at the ethenyl position, dramatically increasing molecular complexity.
Copper-catalyzed cross-coupling reactions are also a powerful tool for forming C-N bonds, and a vinyl bromide derivative could potentially be coupled with various nitrogen-containing heterocycles. thieme-connect.com Furthermore, palladium-catalyzed cross-coupling of β-bromoporphyrins with N-tosylhydrazones to form β-vinylporphyrin derivatives suggests that similar transformations could be envisioned for appropriately functionalized isoindole precursors. beilstein-journals.org
Olefin Metathesis Reactions for Oligomer and Polymer Synthesis
The ethenyl group of this compound makes it a suitable monomer for olefin metathesis reactions. wikipedia.org Specifically, it can undergo cross-metathesis with other olefins, catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts. hrpub.orgresearchgate.net This reaction allows for the formation of new carbon-carbon double bonds and is a powerful tool for the synthesis of complex alkenes.
Furthermore, this compound could be a monomer in ring-opening metathesis polymerization (ROMP) if it were part of a strained cyclic olefin system. More directly, it can undergo acyclic diene metathesis (ADMET) polymerization if reacted with itself or other dienes, leading to the formation of polymers containing the isoindoline (B1297411) moiety in the backbone. Such polymers could have interesting material properties derived from the rigid heterocyclic unit. The use of styrenic compounds in cross-metathesis is well-established, indicating the feasibility of this approach. acs.org
C-H Activation Strategies for Direct Functionalization of the Isoindole Ring
Direct C-H activation is an increasingly important strategy in organic synthesis for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. The isoindole ring system of this compound possesses several C-H bonds that could be targets for direct functionalization. Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of substituted isoindoles. nih.gov
Ruthenium-catalyzed C-H activation has also been reported for the synthesis of isoindolinones, demonstrating the feasibility of functionalizing this heterocyclic core. nih.govscite.ai These methods often employ a directing group to control the regioselectivity of the C-H activation. The nitrogen atom of the isoindoline ring itself, or a substituent attached to it, could serve as such a directing group. This approach would allow for the introduction of various functional groups directly onto the aromatic or heterocyclic part of the molecule, complementing the reactions at the ethenyl substituent.
Supramolecular Chemistry and Self Assembly of 4 Ethenyl 2,3 Dihydro 1h Isoindole Derivatives
Analysis of Non-Covalent Interactions in Crystal Packing and Solution
The isoindoline (B1297411) core contains a secondary amine group, which can act as a hydrogen bond donor (N-H), and the benzene (B151609) ring, which can participate in various interactions. The ethenyl substituent at the 4-position introduces a region of electron density (the C=C double bond) that can also engage in non-covalent bonding.
Key Non-Covalent Interactions:
Hydrogen Bonding: The N-H group of the isoindoline ring is a potent hydrogen bond donor. In the solid state, it is expected to form N-H···O or N-H···N hydrogen bonds if suitable acceptors are present on neighboring molecules. In the absence of stronger acceptors, weaker N-H···π interactions with the aromatic ring of an adjacent molecule are also plausible.
π-Interactions: The benzene ring of the isoindole moiety can participate in π-π stacking interactions, which are crucial in stabilizing crystal packing. Furthermore, the ethenyl group can also be involved in C-H···π interactions, where a C-H bond from a neighboring molecule interacts with the π-system of the double bond or the aromatic ring.
In solution, these same non-covalent interactions persist, albeit in a more dynamic fashion. The choice of solvent can significantly influence the strength and nature of these interactions. For instance, polar protic solvents can compete for hydrogen bonding sites, while non-polar solvents may favor intermolecular hydrogen bonding and π-π stacking. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable tools for probing these interactions in solution.
Design and Characterization of Hydrogen Bonding Networks
The directional and specific nature of hydrogen bonds makes them a powerful tool for the rational design of supramolecular assemblies. In derivatives of 4-ethenyl-2,3-dihydro-1H-isoindole, the N-H group of the isoindoline ring is the primary hydrogen bond donor. The design of predictable hydrogen bonding networks, therefore, often involves the introduction of suitable hydrogen bond acceptors into the molecular structure or co-crystallization with molecules possessing acceptor functionalities.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | **Typical Angle (°) ** |
| N-H···O | Isoindoline N-H | Carbonyl Oxygen | 2.8 - 3.2 | 150 - 180 |
| N-H···N | Isoindoline N-H | Pyridyl Nitrogen | 2.9 - 3.3 | 150 - 180 |
| N-H···π | Isoindoline N-H | Aromatic Ring | 3.2 - 3.6 | 130 - 160 |
This table presents illustrative data for hydrogen bonding interactions involving the isoindoline N-H group based on typical values found in the literature for similar systems.
Investigation of π-π Stacking Interactions and Aromatic Interactions
The aromatic ring of the this compound core is predisposed to engage in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the π-orbitals of adjacent aromatic rings, are a major driving force in the self-assembly of aromatic molecules. The geometry of π-π stacking can vary, with the most common arrangements being face-to-face and edge-to-face (or T-shaped).
The presence of the ethenyl group at the 4-position can influence the nature of these aromatic interactions. It can sterically hinder certain stacking arrangements while potentially promoting others. Furthermore, the ethenyl group itself can participate in π-π stacking with other ethenyl groups or with the aromatic rings of neighboring molecules.
The investigation of these interactions in the solid state is primarily accomplished through the analysis of crystal structures, where parameters such as the interplanar distance and the lateral offset between stacked rings are measured. In solution, techniques like UV-Vis and fluorescence spectroscopy can be employed. The formation of π-stacked aggregates often leads to changes in the electronic absorption and emission spectra, such as hypochromism or excimer formation.
| Interaction Geometry | Description | Typical Centroid-to-Centroid Distance (Å) |
| Face-to-Face | Parallel arrangement of aromatic rings. | 3.3 - 3.8 |
| Edge-to-Face (T-shaped) | The edge of one aromatic ring points towards the face of another. | 4.5 - 5.5 |
This table provides typical distances for common π-π stacking geometries observed in aromatic systems.
Strategies for the Design and Synthesis of Self-Assembled Systems
The design of self-assembled systems based on this compound derivatives involves the strategic incorporation of functional groups that can direct the assembly process through specific non-covalent interactions. The ethenyl group at the 4-position offers a versatile handle for post-synthetic modification, allowing for the introduction of a wide range of functionalities through reactions such as polymerization, cross-metathesis, or click chemistry.
Design Strategies:
Linear Supramolecular Polymers: By introducing self-complementary hydrogen bonding motifs, such as ureido or amide groups, onto the isoindole scaffold, it is possible to promote the formation of one-dimensional, polymer-like chains.
Discrete Supramolecular Architectures: The use of multivalent derivatives, where multiple isoindole units are connected through a central core, can lead to the formation of discrete, well-defined structures like dimers, trimers, or cages.
Covalent Capture of Self-Assembled Structures: The ethenyl groups can be utilized to covalently trap the pre-organized supramolecular assembly. For example, upon self-assembly, the ethenyl groups could be polymerized through the application of a suitable stimulus (e.g., light or heat), resulting in a robust, covalently linked nanostructure.
The synthesis of the core this compound can be approached through various synthetic routes, often starting from commercially available phthalic anhydride (B1165640) or related precursors. The introduction of the ethenyl group can be achieved through standard cross-coupling reactions. Subsequent modifications can then be performed to introduce the desired functionalities for directing self-assembly.
Exploration of Host-Guest Chemistry and Molecular Recognition Phenomena
The ability of this compound derivatives to form well-defined cavities and clefts through self-assembly opens up possibilities for their application in host-guest chemistry and molecular recognition. A self-assembled structure can act as a host, capable of selectively binding to a specific guest molecule through a combination of non-covalent interactions.
The design of such host systems requires careful consideration of the size, shape, and chemical complementarity between the host's binding pocket and the guest molecule. The ethenyl group can be functionalized to introduce specific recognition sites, such as charged groups for ion binding or chiral moieties for enantioselective recognition.
The study of these host-guest systems typically involves techniques like NMR titration, UV-Vis titration, and isothermal titration calorimetry (ITC) to determine the binding affinity (association constant) and thermodynamics of the complexation process. The development of responsive host systems, where the binding and release of a guest can be controlled by an external stimulus, is an area of active research. For instance, the conformational changes induced by light or a change in pH could be used to modulate the binding properties of a host assembled from this compound derivatives.
Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 4 Ethenyl 2,3 Dihydro 1h Isoindole
Chromatographic Separation Techniques for Purity Assessment, Mixture Analysis, and Trace Detection
Chromatographic methods are indispensable for separating "4-Ethenyl-2,3-dihydro-1H-isoindole" from impurities, byproducts, and other components in a mixture. The selection of a specific technique is contingent on the volatility and polarity of the analyte and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like "this compound." Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.
Methodology: The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For "this compound," a C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities.
Advanced detectors enhance the sensitivity and selectivity of HPLC analysis. A Diode Array Detector (DAD) or a UV-Vis detector can be used for quantification by measuring the absorbance at a specific wavelength. For more complex matrices or trace-level detection, a Mass Spectrometer (MS) detector provides unparalleled selectivity and structural information.
Illustrative HPLC Parameters for Isoindole Derivatives:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Note: These parameters are based on general methods for isoindole derivatives and may require optimization for "this compound".
Gas Chromatography (GC) for Volatile Derivatives
While "this compound" itself may have limited volatility, Gas Chromatography (GC) can be employed for the analysis of its more volatile derivatives or for monitoring volatile impurities from its synthesis. Derivatization may be necessary to increase the volatility and thermal stability of the compound.
Methodology: In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity. For definitive identification, a Mass Spectrometer (MS) is the detector of choice.
Size Exclusion Chromatography (SEC) for Polymeric and Oligomeric Species
During the synthesis or storage of "this compound," polymerization or oligomerization can occur. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for analyzing the molecular weight distribution of these larger species. paint.orgpaint.org
Methodology: SEC separates molecules based on their hydrodynamic volume in solution. paint.orgpaint.orgyoutube.com The column is packed with a porous material. paint.orgyoutube.com Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. paint.orgyoutube.com This technique is crucial for understanding the extent of polymerization and its impact on the material's properties. A series of well-characterized polymer standards are used to calibrate the column and determine the molecular weight of the sample.
Typical SEC System Configuration:
| Component | Specification |
| Solvent | Tetrahydrofuran (THF) |
| Columns | Series of polystyrene-divinylbenzene columns with varying pore sizes |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) and/or UV-Vis |
| Calibration | Polystyrene standards |
Quantitative Spectroscopic Analysis for Concentration and Yield Determination
Spectroscopic techniques provide rapid and non-destructive methods for quantifying "this compound" and determining reaction yields.
UV-Vis Spectrophotometry for Concentration Determination in Solution
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of "this compound" in solution, provided it has a chromophore that absorbs in the ultraviolet-visible range. The presence of the ethenyl and isoindole moieties suggests that the compound will have a characteristic UV absorption spectrum. acgpubs.orgresearchgate.net
Methodology: This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net
Illustrative Data for UV-Vis Analysis of an Isoindole Derivative:
| Concentration (µg/mL) | Absorbance at λmax (e.g., 280 nm) |
| 1 | 0.152 |
| 2 | 0.305 |
| 5 | 0.761 |
| 10 | 1.523 |
| 15 | 2.285 |
Note: The λmax and absorbance values are hypothetical and would need to be determined experimentally for "this compound".
Hyphenated Techniques for Complex Mixture Analysis and Structural Confirmation
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing "this compound." These methods provide both quantitative data and structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of "this compound," GC-MS is ideally suited for the identification of volatile impurities that may be present from its synthesis or degradation. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted components and detects the resulting ions, providing a unique mass spectrum that acts as a chemical fingerprint.
Typical impurities that could be identified by GC-MS include residual solvents from the synthesis, starting materials, and volatile by-products. The retention time in the gas chromatogram provides a preliminary identification, which is then confirmed by the mass spectrum.
Table 1: Hypothetical GC-MS Data for the Analysis of a "this compound" Sample
| Retention Time (min) | Detected Mass (m/z) | Tentative Identification |
| 5.4 | 78, 51, 50 | Benzene (B151609) (solvent) |
| 8.2 | 145, 130, 117 | This compound |
| 9.5 | 159, 144, 116 | Brominated impurity |
Note: The data in this table is hypothetical and serves as a representative example for educational purposes.
For non-volatile components, reaction intermediates, and the primary compound itself, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. LC separates components in a liquid mobile phase based on their affinity for a solid stationary phase. This technique is particularly useful for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time.
In the analysis of "this compound," reverse-phase LC with a C18 column is a common approach. The mass spectrometer, often a single quadrupole or a more advanced tandem mass spectrometer (MS/MS), provides molecular weight information and fragmentation patterns for structural elucidation. Electrospray ionization (ESI) is a frequently used ionization source for this type of analysis. The analysis of isoindole derivatives by LC-MS has been reported in the characterization of newly synthesized compounds. mdpi.comacgpubs.org
Table 2: Hypothetical LC-MS Data for Reaction Monitoring of "this compound" Synthesis
| Retention Time (min) | [M+H]⁺ (m/z) | Identification |
| 3.1 | 120 | Starting Material A |
| 4.5 | 132 | Intermediate B |
| 6.8 | 146 | This compound |
Note: The data in this table is hypothetical and serves as a representative example for educational purposes.
Electroanalytical Methods for Characterization of Redox Properties
Electroanalytical methods are employed to study the oxidation and reduction behavior of "this compound." These techniques provide valuable insights into its electronic properties and potential involvement in redox reactions.
Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the redox properties of a substance. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that reveals the oxidation and reduction potentials of the analyte. For isoindole derivatives, CV can be used to understand their electrochemical behavior. nih.gov
A typical CV experiment for "this compound" would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential. The resulting voltammogram would show peaks corresponding to the oxidation and reduction of the ethenyl and isoindole moieties, providing information about the stability of the resulting radical ions.
Table 3: Hypothetical Cyclic Voltammetry Data for "this compound"
| Scan Rate (mV/s) | Anodic Peak Potential (Epa, V) | Cathodic Peak Potential (Epc, V) |
| 50 | 0.85 | -1.20 |
| 100 | 0.88 | -1.25 |
| 200 | 0.92 | -1.32 |
Note: The data in this table is hypothetical and serves as a representative example for educational purposes.
Chronoamperometry and coulometry are electrochemical techniques that provide quantitative information about electron transfer processes. In chronoamperometry, the potential is stepped to a value where oxidation or reduction occurs, and the resulting current is measured as a function of time. This can be used to determine diffusion coefficients.
Bulk electrolysis with coulometry involves the complete oxidation or reduction of the analyte in solution while measuring the total charge passed. This allows for the precise determination of the number of electrons involved in the redox process (the 'n' value). For "this compound," this would confirm the stoichiometry of its oxidation and reduction reactions.
Future Research Directions and Emerging Paradigms for 4 Ethenyl 2,3 Dihydro 1h Isoindole Chemistry
Development of Novel and Sustainable Synthetic Approaches for Complex Architectures
Future synthetic efforts should prioritize green chemistry principles, moving away from harsh reaction conditions and stoichiometric reagents. mit.edu One promising direction is the application of transition-metal-catalyzed C-H activation and functionalization. psychologyandeducation.netarxiv.orgresearchgate.netacs.org For instance, rhodium- or palladium-catalyzed methods could be adapted to introduce the ethenyl group at the C4 position of a pre-formed isoindoline (B1297411) core or to construct the heterocyclic ring system itself with the vinyl substituent already in place. youtube.com Another sustainable approach involves biocatalysis, using enzymes like monoamine oxidases to achieve selective transformations under mild conditions, a strategy that has shown promise in the synthesis of related indole (B1671886) compounds. mit.edu
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis (Rh, Pd) | High efficiency, selectivity, and functional group tolerance. | Development of specific catalysts for C4-vinylation of isoindolines; exploration of C-H activation strategies. |
| Biocatalysis | Mild reaction conditions, high stereoselectivity, environmentally benign. | Screening for enzymes that can functionalize the isoindoline core or its precursors. |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, and simplified purification. | Design of cascade sequences for the simultaneous formation of the heterocyclic ring and installation of the ethenyl group. |
| Novel Starting Materials | Improved atom economy and potentially fewer synthetic steps. | Investigation of alternative precursors to the isoindoline ring. |
Exploration of Advanced Applications in Niche Materials Science and Engineering
Another exciting avenue is the development of stimuli-responsive or "smart" materials . The isoindole moiety can be incorporated into polymers that exhibit thermo-responsive behavior, changing their solubility in response to temperature changes. nih.govyoutube.com Such polymers have potential applications in biomedical fields like drug delivery and tissue engineering. nih.gov Furthermore, the isoindole framework is a component of some photochromic molecules, which change color upon exposure to light. youtube.comnih.govacs.orgresearchgate.net Research into the photochromic properties of materials derived from 4-Ethenyl-2,3-dihydro-1H-isoindole could lead to applications in optical data storage, molecular switches, and smart windows.
The porosity of materials is another area of interest. Porous organic polymers based on the isoindoline scaffold could be designed for applications in gas storage, separation, and heterogeneous catalysis. mit.edu The ethenyl group can act as a cross-linking site to create robust, high-surface-area networks.
Discovery of Unconventional Reactivity and Catalytic Transformations
The reactivity of the isoindole nucleus is rich and offers many opportunities for exploration. nih.govnih.gov While the parent isoindole is known to be a reactive diene in Diels-Alder reactions, the 2,3-dihydro-1H-isoindole (isoindoline) core of the target compound is a saturated heterocycle. acs.orgyoutube.com However, the strategic placement of the ethenyl group and the potential for aromatization to the corresponding isoindole open up unique reactive pathways.
Future research could focus on the unconventional cycloaddition reactions of in situ generated 4-ethenyl-isoindole. This could be achieved through mild oxidation of the isoindoline. The resulting diene could participate in [4+2] cycloadditions with various dienophiles to construct complex polycyclic architectures. youtube.comacs.orgwikipedia.orgnih.gov The influence of the ethenyl substituent on the regioselectivity and stereoselectivity of these reactions would be a key area of study.
Furthermore, isoindoline derivatives have been shown to act as ligands in transition metal catalysis . nih.govresearchgate.net The synthesis of chiral versions of this compound could lead to new classes of ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The ethenyl group could also be used to anchor these ligands to solid supports, facilitating catalyst recycling.
| Reactivity/Transformation | Potential Outcome | Research Focus |
| Cycloaddition Reactions | Construction of complex polycyclic molecules. | In situ generation of 4-ethenyl-isoindole and its use in Diels-Alder and other cycloadditions. |
| C-H Functionalization | Synthesis of highly substituted isoindoline derivatives. | Development of catalytic methods for the selective functionalization of the aromatic and heterocyclic rings. |
| Asymmetric Catalysis | Enantioselective synthesis of valuable chemical compounds. | Synthesis of chiral this compound derivatives and their application as ligands. |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design
Reaction prediction algorithms can be trained on large datasets of known chemical reactions to predict the most likely outcomes of a given set of reactants and conditions. acs.orgnih.govnih.gov This can be particularly valuable for exploring the reactivity of the 4-ethenyl-isoindoline scaffold, suggesting new synthetic routes and identifying potential side products. For heterocyclic chemistry, where reaction outcomes can be complex, transfer learning techniques are being developed to improve the accuracy of these predictions, even with limited data on specific ring systems. acs.org
Interdisciplinary Research Opportunities at the Interface of Chemistry, Physics, and Materials Science
The unique properties of isoindole-based materials naturally lend themselves to interdisciplinary research at the intersection of chemistry, physics, and materials science. The development of new materials from this compound will require a close collaboration between scientists from these fields to fully understand and exploit their potential.
The study of photochromic materials is another inherently interdisciplinary area. Understanding the mechanism of the photo-induced structural changes in these materials requires a combination of synthetic chemistry, spectroscopy, and computational modeling. The development of practical applications for these materials, such as in high-density data storage or as molecular machines, will require expertise in optics, engineering, and nanotechnology.
Ultimately, the exploration of this compound and its derivatives has the potential to not only expand our fundamental understanding of heterocyclic chemistry but also to contribute to the development of next-generation materials with a wide range of applications. This will require a concerted and collaborative effort from researchers across multiple scientific disciplines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-Ethenyl-2,3-dihydro-1H-isoindole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves cyclization of substituted precursors (e.g., via Buchwald-Hartwig amination or Friedel-Crafts alkylation). Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using factorial design . For example, a 2^k factorial design can identify critical factors affecting yield, such as solvent choice (polar aprotic vs. nonpolar) or catalyst type (Pd vs. Ni-based systems). Purification may require chromatographic techniques with silica gel or preparative HPLC. Monitor intermediates via LC-MS or NMR (e.g., tracking ethenyl group incorporation at position 4) .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify dihydro-isoindole protons (δ 3.5–4.5 ppm for CH2 groups) and ethenyl protons (δ 5.0–6.5 ppm, coupling constants J = 10–17 Hz for trans/cis isomers). Use DEPT-135 to distinguish CH2 and CH groups.
- IR : Look for N-H stretches (~3300 cm⁻¹) and C=C stretches (~1600 cm⁻¹).
- MS : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of ethenyl group). Cross-validate with computational spectra using tools like Gaussian .
Q. What are the key physicochemical properties (solubility, stability) of this compound, and how should they inform experimental handling?
- Methodological Answer : Perform solubility tests in solvents (DMSO, THF, water) via gravimetric analysis. Assess photostability under UV-vis light and thermal stability via TGA/DSC. For air-sensitive intermediates (e.g., ethenyl-containing derivatives), use Schlenk-line techniques or gloveboxes under inert atmospheres .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, simulate ethenyl group participation in Diels-Alder reactions. Pair with molecular dynamics (MD) to model solvation effects. Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in reported catalytic activity data for isoindole derivatives?
- Methodological Answer : Conduct meta-analysis of literature data, focusing on variables like substrate purity (>95% by HPLC), catalyst pre-activation protocols, or reaction scale (micro vs. bulk). Use error propagation analysis to quantify uncertainty in reported yields . Replicate conflicting studies under controlled conditions, employing Bayesian statistics to assess reproducibility .
Q. How can this compound be functionalized for applications in materials science (e.g., organic semiconductors)?
- Methodological Answer : Explore cross-coupling reactions (Suzuki, Sonogashira) to attach π-conjugated substituents (e.g., thiophene, pyridine). Characterize optoelectronic properties via UV-vis absorption, cyclic voltammetry, and charge-carrier mobility measurements (e.g., space-charge-limited current method). Compare with computational bandgap predictions .
Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., enzyme inhibition)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For enzyme inhibition, apply Michaelis-Menten kinetics with varying substrate concentrations. Validate specificity via CRISPR-engineered cell lines or competitive assays .
Data Management and Validation
Q. How should researchers address data integrity challenges in multi-institutional studies on isoindole derivatives?
- Methodological Answer : Implement blockchain-based data logging for tamper-proof records. Use standardized metadata templates (e.g., ISA-Tab) for experimental parameters. Cross-check raw data (e.g., NMR FID files) via independent repositories .
Q. What statistical methods are appropriate for optimizing reaction yields in high-throughput screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
